molecular formula C19H20BrNO2 B11058694 N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide

N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide

Cat. No.: B11058694
M. Wt: 374.3 g/mol
InChI Key: WHHMCIYAAKVGKE-UHFFFAOYSA-N
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Description

N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide is an organic compound characterized by its unique structure, which includes an acetyl group, a tert-butyl group, and a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide typically involves a multi-step process:

    Acetylation: The starting material, 2-acetyl-5-tert-butylaniline, undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Bromination: The acetylated product is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or carbon tetrachloride.

    Amidation: The final step involves the reaction of the brominated intermediate with 2-aminobenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

    Substitution: Formation of N-(2-acetyl-5-tert-butylphenyl)-2-aminobenzamide.

    Oxidation: Formation of N-(2-carboxy-5-tert-butylphenyl)-2-bromobenzamide.

    Reduction: Formation of N-(2-hydroxy-5-tert-butylphenyl)-2-bromobenzamide.

Scientific Research Applications

Chemistry

N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide is used as a building block in organic synthesis, particularly in the development of complex molecules and materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.

Medicine

Potential medicinal applications include the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it particularly valuable in synthetic chemistry and material science applications.

Properties

Molecular Formula

C19H20BrNO2

Molecular Weight

374.3 g/mol

IUPAC Name

N-(2-acetyl-5-tert-butylphenyl)-2-bromobenzamide

InChI

InChI=1S/C19H20BrNO2/c1-12(22)14-10-9-13(19(2,3)4)11-17(14)21-18(23)15-7-5-6-8-16(15)20/h5-11H,1-4H3,(H,21,23)

InChI Key

WHHMCIYAAKVGKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(C)(C)C)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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